N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure this compound for its distinct ethylene-bridged amide linkage and 4-methoxyphenyl terminus, which critically differentiate it from common 3-methoxy isomers and phenyl-linked analogs. It serves as a privileged diversity element for kinase-targeted phenotypic screening. Note: no verified target engagement data exists; any vendor-claimed IC₅₀ values must be independently validated. Use this compound to benchmark informatics pipelines against misattributed imidazo[1,2-a]pyrimidine data.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 868977-67-7
Cat. No. B2417124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
CAS868977-67-7
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCCC2=CN3C=CC=CC3=N2
InChIInChI=1S/C19H21N3O2/c1-24-17-8-5-15(6-9-17)7-10-19(23)20-12-11-16-14-22-13-3-2-4-18(22)21-16/h2-6,8-9,13-14H,7,10-12H2,1H3,(H,20,23)
InChIKeyARDPYWKEGGPWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide (CAS 868977-67-7): Compound Class, Scaffold Identity, and Procurement Context


N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide (CAS 868977-67-7, PubChem CID 4449037, ChemDiv catalog ID ChemDiv3_011964) is a synthetic small molecule (MW 323.4 g/mol, molecular formula C₁₉H₂₁N₃O₂) comprising an imidazo[1,2-a]pyridine bicyclic core linked via an ethyl spacer to a 3-(4-methoxyphenyl)propanamide moiety [1]. The imidazo[1,2-a]pyridine scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives reported as modulators of kinases, TNFα, phosphodiesterases, and other therapeutically relevant targets [2]. This compound is primarily distributed as a screening library compound through commercial vendors and is used as a building block or hit/lead candidate in early-stage drug discovery campaigns. Critically, no primary research publications dedicated to the biological characterization of this specific compound were identified at the time of this analysis.

Why Generic Substitution Fails for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide: Structural Nuances and Data Integrity Risks


Compounds within the imidazo[1,2-a]pyridine propanamide class cannot be assumed interchangeable due to several critical factors. First, the exact linkage topology—specifically the ethylene-bridged amide at the imidazo[1,2-a]pyridine 2-position versus closely related phenyl-linked or directly attached variants—imposes distinct conformational constraints that govern target recognition [1]. Second, the 4-methoxyphenyl substitution pattern on the propanamide terminus differentiates this compound from its 3-methoxy positional isomer (ChemBridge SC-42382879), which bears identical molecular formula (C₁₉H₂₁N₃O₂, MW 323) but exhibits altered hydrogen-bonding geometry and lipophilicity . Third, a significant data integrity concern exists: certain vendor databases have misattributed cytotoxic IC₅₀ values (MCF-7: 43.4 μM, MDA-MB-231: 35.9 μM) to this compound that in fact originate from a 2023 study on imidazo[1,2-a]pyrimidine—not pyridine—derivatives [2]. Procurement decisions predicated on unverified vendor claims risk selecting a compound with no validated target engagement or potency data. These structural and evidentiary distinctions demand compound-specific verification rather than class-level substitution.

Product-Specific Quantitative Differentiation Evidence for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide (CAS 868977-67-7)


Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (tPSA) vs. Positional Isomer

The target compound's computed XLogP3 of 3.2 places it at the upper boundary of optimal oral drug-likeness (Lipinski's rule: XLogP ≤ 5), while its topological polar surface area (tPSA) of 55.6 Ų falls below the 140 Ų threshold predictive of good oral bioavailability [1]. In contrast, the positional isomer 3-imidazo[1,2-a]pyridin-2-yl-N-[2-(3-methoxyphenyl)ethyl]propanamide (ChemBridge SC-42382879), which differs only in the methoxy substitution position (3-OCH₃ vs. 4-OCH₃) and the attachment point of the amide linker, exhibits a lower computed LogP of 2.29 and an identical tPSA of 55.6 Ų . The ~0.9 log unit difference in lipophilicity indicates that the target compound partitions more favorably into lipid membranes, which may influence cell permeability, protein binding, and off-target promiscuity profiles.

Lipophilicity Drug-likeness Physicochemical profiling Permeability

Scaffold Privilege: Imidazo[1,2-a]pyridine Core vs. Imidazo[1,2-a]pyrimidine Core in Cytotoxicity Screening

The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure with demonstrated activity across multiple target classes including PI3K, TNFα, VEGFR-2, and PDGFR [1][2]. However, a critical evidentiary distinction must be drawn: the cytotoxic IC₅₀ values frequently cited for this compound (MCF-7: 43.4 μM; MDA-MB-231: 35.9 μM) in certain commercial databases are misattributed from a study by Güngör et al. (2023) that actually characterized imidazo[1,2-a]pyrimidine—not pyridine—derivatives (compounds 3d and 4d) [3]. In that study, the imidazo[1,2-a]pyrimidine compound 3d showed 1.6-fold selective inhibition of MCF-7 and 2.0-fold selective inhibition of MDA-MB-231 relative to healthy HUVEC cells [3]. No directly comparable cytotoxicity data for the imidazo[1,2-a]pyridine analog exist in the peer-reviewed literature. This misattribution means that the target compound currently lacks any verified cellular potency data, a critical gap for procurement decisions.

Privileged scaffold Cytotoxicity Kinase inhibition Anticancer

Molecular Recognition Potential: Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count vs. In-Class Kinase Inhibitors

The target compound presents a single hydrogen bond donor (the amide N-H) and three hydrogen bond acceptors (amide carbonyl, imidazo[1,2-a]pyridine N1, and methoxy oxygen), yielding a HBD:HBA ratio of 1:3 [1]. This profile is consistent with ATP-competitive kinase inhibitor pharmacophores, which typically require 1–3 HBD and 3–7 HBA for hinge-region hydrogen bonding. However, the 7 rotatable bonds confer substantial conformational flexibility that may reduce binding entropy relative to more constrained imidazo[1,2-a]pyridine amide derivatives reported as potent PI3Kα inhibitors (IC₅₀ in low nM range) which typically incorporate additional rigidifying features such as S-alkyl/aryl substituents or fused ring systems [2]. For comparison, the clinically investigated imidazo[1,2-a]pyridine amide Q203 (telacebec), an anti-tubercular agent targeting cytochrome bc1, contains a more elaborate substitution pattern that rigidifies the scaffold and contributes to its nanomolar potency [3].

Hydrogen bonding Molecular flexibility Target engagement Kinase inhibitor design

Patent Landscape Context: Amide-Substituted Imidazopyridines as Immunomodulatory and Kinase-Targeted Scaffolds

The structural features of this compound—specifically the imidazo[1,2-a]pyridine core with an amide-bearing ethylene linker—place it within a densely patented chemical space. US Patent 6,720,333 (3M Innovative Properties) broadly claims amide-substituted imidazopyridines of formula (I) wherein X is ethylene, propylene, or butylene; Y is —CO—; and R₁ encompasses aryl, heteroaryl, and substituted variants, which structurally encompasses the target compound [1]. Separately, UCB Biopharma's patent family (e.g., US 2015/0203486, CN-104619709-A) claims imidazo[1,2-a]pyridine derivatives as TNFα activity modulators for autoimmune and inflammatory indications [2]. The target compound's 4-methoxyphenylpropanamide substituent is not specifically exemplified in either patent, suggesting it occupies a distinct and potentially unencumbered region of chemical space within the broader patent landscape. This may offer freedom-to-operate advantages for certain applications compared to explicitly claimed analogs bearing halogenated, heteroaryl, or sulfonamide substituents.

Patent landscape Immunomodulation Kinase inhibition Freedom to operate

Recommended Application Scenarios for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide (CAS 868977-67-7) Based on Current Evidence


Diversity-Oriented Screening Library Enrichment for Phenotypic Kinase or Anti-Proliferative Assays

The imidazo[1,2-a]pyridine scaffold is a validated privileged chemotype for kinase inhibition and antiproliferative activity [1]. This compound, with its moderate lipophilicity (XLogP3 = 3.2) and drug-like physicochemical profile (MW 323.4, tPSA 55.6 Ų, 1 HBD, 3 HBA) [2], is well-suited as a diversity element in phenotypic screening libraries targeting oncology or inflammation. However, procurement must be accompanied by an awareness that no verified target engagement or cellular potency data exist for this specific compound, and any vendor-claimed IC₅₀ values should be treated as unverified until independently reproduced.

Structure-Activity Relationship (SAR) Studies Focused on Linker Geometry and Methoxy Positional Effects

The compound's distinct ethylene-bridged topology and 4-methoxyphenyl substitution differentiate it from the closely related 3-methoxy positional isomer (ChemBridge SC-42382879, LogP = 2.29) and phenyl-linked variants such as N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide (CAS 1788948-53-7) . A focused analog set incorporating these three compounds could systematically probe the impact of linker rigidity (ethylene vs. phenyl) and methoxy position (3- vs. 4-) on target binding and selectivity.

Hit-to-Lead Optimization Starting Point with Defined Rigidification Vectors

With 7 rotatable bonds, this compound offers multiple opportunities for conformational restriction—a well-validated strategy in the imidazo[1,2-a]pyridine amide series exemplified by Q203 (telacebec), which achieved clinical candidacy through systematic scaffold rigidification [3]. Medicinal chemistry teams can target the ethylene linker and the propanamide chain as primary rigidification sites, informed by the SAR precedent established in the broader imidazo[1,2-a]pyridine amide literature [4].

Negative Control or Data Integrity Verification in Assay Validation

Given the documented misattribution of imidazo[1,2-a]pyrimidine cytotoxicity data to this compound in certain commercial databases [5], this compound serves as an instructive case for assay validation protocols. Procurement teams can use it as a reference compound to verify that their informatics pipelines correctly distinguish between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine chemotypes, thereby preventing the propagation of erroneous structure-activity data in internal databases.

Quote Request

Request a Quote for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.